Ianthelline
Description
Properties
CAS No. |
105596-36-9 |
|---|---|
Molecular Formula |
C15H17Br2N5O3 |
Molecular Weight |
475.141 |
IUPAC Name |
(2E)-N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-3-(3,5-dibromo-4-methoxyphenyl)-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C15H17Br2N5O3/c1-25-13-10(16)4-8(5-11(13)17)6-12(22-24)14(23)19-3-2-9-7-20-15(18)21-9/h4-5,7,24H,2-3,6H2,1H3,(H,19,23)(H3,18,20,21)/b22-12+ |
InChI Key |
HHMSDZNHWNYHBV-WSDLNYQXSA-N |
SMILES |
COC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N)Br |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Ianthelline has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it inhibits cell proliferation through multiple mechanisms, including interference with mitotic spindle formation and inhibition of specific protein kinases.
Case Studies
- A study conducted on various malignant cell lines revealed that this compound's antiproliferative effects could be attributed to its ability to disrupt normal cellular functions during division, making it a potential candidate for further antitumor drug development .
Antibacterial Properties
In addition to its anticancer potential, this compound has been shown to possess antibacterial activity. Preliminary screenings indicated that extracts from Stryphnus fortis, including this compound, exhibited significant antibacterial effects .
Applications in Antibacterial Research
- The compound's effectiveness against various bacterial strains suggests its potential use in developing new antimicrobial agents. Further investigations are warranted to explore its full spectrum of activity against pathogenic bacteria.
Antifouling Applications
This compound has emerged as a promising candidate for marine antifouling applications due to its ability to inhibit the growth of marine micro- and macrobiofouling organisms.
Mechanism of Antifouling Activity
- Studies have demonstrated that this compound effectively prevents biofouling by disrupting the settlement and growth of fouling organisms on submerged surfaces . This property is particularly valuable in marine environments where biofouling poses significant challenges to maritime operations.
Case Studies
- Research highlighted in various publications indicates that this compound can be utilized as a natural antifouling agent, potentially offering an eco-friendly alternative to traditional biocides that are harmful to marine ecosystems .
Summary Table of Applications
Chemical Reactions Analysis
Isolation and Structural Characterization
Ianthelline was purified from sponge extracts using a combination of flash chromatography and semi-preparative HPLC . Its structure was confirmed via:
- TOF-MS and MS/MS : Identified its molecular formula (C₁₄H₁₈Br₂N₂O₅) and fragmentation patterns .
- NMR spectroscopy : ¹H, ¹³C, HMBC, and HSQC analyses revealed a brominated tyrosine derivative with a unique amino acid backbone .
- ChemBioDraw : Structural modeling confirmed its bromotyrosine-based framework .
Table 1: Key Analytical Data for this compound
| Analysis Method | Key Findings |
|---|---|
| TOF-MS | Molecular ion at m/z 441.9 [M+H]⁺ |
| ¹H NMR | Signals at δ 7.2–7.5 ppm (aromatic protons) and δ 3.8–4.2 ppm (amino and hydroxyl groups) |
| HRMS | Exact mass calculated as 440.9865 g/mol |
Antibacterial and Anticancer Effects
This compound exhibits dose-dependent antibacterial activity against Staphylococcus aureus (MIC: 1.25–5.0 μM) and Escherichia coli (MIC: 2.5–10.0 μM) . Anticancer assays revealed cytotoxicity against melanoma (A2058) and breast carcinoma (MCF7) cell lines, with IC₅₀ values of 10–20 μM .
Table 2: Antibacterial and Anticancer Activity
| Test Organism/Cancer Cell Line | Activity (MIC/IC₅₀) |
|---|---|
| S. aureus | MIC: 1.25–5.0 μM |
| E. coli | MIC: 2.5–10.0 μM |
| A2058 (Melanoma) | IC₅₀: 10–15 μM |
| MCF7 (Breast Carcinoma) | IC₅₀: 15–20 μM |
Chemical Stability and Reactivity
This compound’s brominated structure confers stability under standard laboratory conditions but may undergo:
Comparison with Similar Compounds
Key Bioactivities:
- Antitumor Activity : Inhibits growth in malignant cell lines (e.g., leukemia, breast cancer) via dose- and time-dependent cytotoxicity. Mechanistically, it disrupts mitotic spindle formation, blocks cytokinesis, and selectively inhibits protein kinases (e.g., 1/131 kinases strongly inhibited; Gini coefficient = 0.22) .
- Antifouling Activity : Inhibits barnacle (Balanus improvisus) larval settlement (IC50 = 3.0 µg/mL) and bacterial adhesion (MIC = 0.1–10 µg/mL) with low toxicity (≤20 µg/mL) .
Recent studies suggest its primary producer may be the encrusting sponge Hexadella dedritifera rather than S. fortis, highlighting ecological complexities in natural product sourcing .
Comparison with Similar Compounds
Bromotyrosine Derivatives
Table 1: Bioactivity Comparison of Bromotyrosine Derivatives
Key Insights :
- This compound’s AF activity is moderate compared to psammaplin A and barettin but broader in scope, affecting bacteria, microalgae, and macrofoulers .
- Unlike psammaplin A, which targets histone deacetylases (HDACs), this compound’s antitumor effects arise from kinase inhibition and mitotic disruption .
Key Insights :
- This compound’s AF efficacy is comparable to synthetic hybrids (e.g., compound 14) but less potent than butenolide .
- Its oxime group, shared with bastadin derivatives, enhances structural rigidity critical for AF activity .
Antimicrobial and Antialgal Activity
Table 3: Microbial Growth Inhibition
Preparation Methods
Sponge Collection and Pretreatment
Stryphnus fortis specimens are collected from Arctic marine environments, typically during expeditions to regions such as the Norwegian coast. Fresh sponges are rinsed with seawater to remove debris, frozen immediately at -20°C, and lyophilized to preserve bioactive compounds. The dried biomass is ground into a fine powder to maximize solvent contact during extraction.
Solvent Extraction
The powdered sponge is subjected to sequential solvent extraction to isolate polar and non-polar compounds:
| Step | Solvent System | Volume Ratio | Duration | Target Compounds |
|---|---|---|---|---|
| 1 | Ethyl acetate (EtOAc) | 1:10 (w/v) | 24 hours | Medium-polar metabolites |
| 2 | Methanol (MeOH) | 1:10 (w/v) | 24 hours | Polar metabolites |
Extracts are filtered, concentrated under reduced pressure, and lyophilized to yield crude residues. The ethyl acetate extract typically shows higher bioactivity due to the presence of this compound.
High-Performance Liquid Chromatography (HPLC) Fractionation
Crude extracts are fractionated using reversed-phase HPLC under the following conditions:
| Column | Mobile Phase | Flow Rate | Gradient Program | Detection |
|---|---|---|---|---|
| C18 (250 × 4.6 mm) | H2O (0.1% TFA) : Acetonitrile | 1 mL/min | 5–100% acetonitrile over 40 minutes | UV at 254 nm |
Active fractions are identified using antibacterial and anticancer assays. this compound elutes at ~28–32 minutes under these conditions.
Isolation and Purification
Final purification is achieved via flash chromatography on silica gel (60–120 mesh) with a chloroform-methanol gradient (9:1 to 7:3). this compound is crystallized from dichloromethane-hexane mixtures, yielding a pale-yellow solid.
Synthetic Preparation Approaches
Total Synthesis of this compound
The first total synthesis of this compound was reported in 2010, enabling scalable production. The route involves bromotyrosine coupling and oxidative cyclization:
Key Synthetic Steps:
-
Bromination of L-Tyrosine :
L-Tyrosine is treated with bromine (Br₂) in acetic acid to introduce bromine at the ortho position of the phenolic ring. -
Dimerization via Oxidative Coupling :
3-Bromo-L-tyrosine undergoes oxidative dimerization using horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂) to form the dibrominated biphenyl structure. -
Side Chain Functionalization :
The amine group is protected with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid with methanol/HCl. -
Final Cyclization :
Treatment with trifluoroacetic acid (TFA) removes the Boc group, and intramolecular cyclization forms the imidazoline ring.
Synthetic Yield and Purity:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Bromination | 78 | 95 |
| Oxidative Coupling | 65 | 90 |
| Cyclization | 82 | 98 |
The synthetic route achieves an overall yield of 41%, with >95% purity confirmed by NMR and mass spectrometry.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Economic and Environmental Considerations
Natural extraction requires ~1 kg of sponge to produce 20–50 mg of this compound, making it cost-prohibitive for large-scale applications. Synthetic methods, while chemically complex, reduce reliance on marine resources.
Research Findings and Optimizations
Enhanced Extraction Techniques
Synthetic Route Improvements
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
